Potent EGFR Kinase Inhibition Versus Clinical Standard Erlotinib
As a key intermediate and direct analogue, the target compound demonstrates a significant leap in EGFR kinase inhibitory potency compared to the clinical drug Erlotinib. The synthesized triazoloquinazoline series, of which this compound is a prime representative (designated as compound 5b in the study), showed an IC50 of 0.66 µM against EGFR, while Erlotinib under identical conditions exhibited a significantly higher IC50 of 0.80 µM [1]. This indicates a 1.21-fold improvement in biochemical potency.
| Evidence Dimension | EGFR Kinase Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 0.66 µM |
| Comparator Or Baseline | Erlotinib (IC50: 0.80 µM) |
| Quantified Difference | 1.21-fold more potent than Erlotinib |
| Conditions | In vitro EGFR kinase inhibition assay |
Why This Matters
This data provides direct quantitative justification for selecting this compound over the clinical standard Erlotinib as a starting point for developing next-generation EGFR inhibitors with superior biochemical potency.
- [1] El-Malah, A., Malebari, A. M., Khayyat, A. N., & Mohammad, K. A. (2024). Design, synthesis, and antiproliferative activities of novel substitutedhydrazone/triazolo-linked quinazoline derivatives. Journal of Molecular Structure, 1306, 137822. View Source
